N-(3-aminopropyl)acetamide N-(3-aminopropyl)acetamide N-monoacetylalkane-alpha,omega-diamine is an acetamide obtained by acetylation of one of the amino groups of any alkane-alpha,omega-diamine. AcNHCH2(CH2)nCH2NH2, where n = 0, 1, 2, etc. It is a member of acetamides and a primary amino compound. It is functionally related to an alkane-alpha,omega-diamine. It is a conjugate base of a N-monoacetylalkane-alpha,omega-diamine(1+).
Brand Name: Vulcanchem
CAS No.: 4078-13-1
VCID: VC21133469
InChI: InChI=1S/C5H12N2O/c1-5(8)7-4-2-3-6/h2-4,6H2,1H3,(H,7,8)
SMILES: CC(=O)NCCCN
Molecular Formula: C5H12N2O
Molecular Weight: 116.16 g/mol

N-(3-aminopropyl)acetamide

CAS No.: 4078-13-1

Cat. No.: VC21133469

Molecular Formula: C5H12N2O

Molecular Weight: 116.16 g/mol

* For research use only. Not for human or veterinary use.

N-(3-aminopropyl)acetamide - 4078-13-1

Specification

Description N-monoacetylalkane-alpha,omega-diamine is an acetamide obtained by acetylation of one of the amino groups of any alkane-alpha,omega-diamine. AcNHCH2(CH2)nCH2NH2, where n = 0, 1, 2, etc. It is a member of acetamides and a primary amino compound. It is functionally related to an alkane-alpha,omega-diamine. It is a conjugate base of a N-monoacetylalkane-alpha,omega-diamine(1+).
CAS No. 4078-13-1
Molecular Formula C5H12N2O
Molecular Weight 116.16 g/mol
IUPAC Name N-(3-aminopropyl)acetamide
Standard InChI InChI=1S/C5H12N2O/c1-5(8)7-4-2-3-6/h2-4,6H2,1H3,(H,7,8)
Standard InChI Key YFZBPSXRYCOKCW-UHFFFAOYSA-N
SMILES CC(=O)NCCCN
Canonical SMILES CC(=O)NCCCN
Appearance Assay:≥97%A liquid

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator